D-OximeRibose
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Overview
Description
D-OximeRibose: is a monosaccharide derivative, specifically a deoxy sugar, meaning it is derived from the sugar ribose by the loss of a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Production: D-OximeRibose can be produced through microbial fermentation processes.
Chemical Synthesis: The chemical synthesis of this compound involves the reduction of ribose using specific reducing agents under controlled conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-OximeRibose can undergo oxidation reactions, where it is converted into various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation techniques.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophilic reagents such as ammonia and amines are used in substitution reactions.
Major Products:
Oxidized Derivatives: Products of oxidation include various carboxylic acids and aldehydes.
Reduced Forms: Reduction yields alcohols and other reduced sugars.
Substituted Compounds: Substitution reactions produce a variety of functionalized sugars.
Scientific Research Applications
Chemistry:
Synthesis of Nucleotides: D-OximeRibose is a key intermediate in the synthesis of nucleotides, which are essential for DNA and RNA production.
Biology:
Metabolic Studies: It is used in metabolic studies to understand the pathways and mechanisms of sugar metabolism.
Medicine:
Drug Development: this compound derivatives are explored for their potential in developing antiviral and anticancer drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Deoxyribose: Both are deoxy sugars, but D-OximeRibose has unique functional groups that confer different chemical properties.
Uniqueness:
Functional Groups: The presence of oxime groups in this compound makes it distinct from other deoxy sugars, providing unique reactivity and applications.
By understanding the unique properties and applications of this compound, researchers can leverage this compound for various scientific and industrial purposes.
Properties
IUPAC Name |
5-hydroxyiminopentane-1,2,3,4-tetrol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOWAAKOUUJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=NO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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